molecular formula C8H6BrClO3 B3040629 3-Bromo-2-chloro-6-methoxybenzoic acid CAS No. 220901-05-3

3-Bromo-2-chloro-6-methoxybenzoic acid

Cat. No.: B3040629
CAS No.: 220901-05-3
M. Wt: 265.49 g/mol
InChI Key: OJQIUNNZLWZMHZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methoxybenzoic acid ( 220901-05-3) is a high-purity benzoic acid derivative supplied with a minimum purity of ≥95% . This compound is characterized by its molecular formula C8H6BrClO3 and features a benzoic acid core structure substituted with bromo, chloro, and methoxy functional groups at the 3, 2, and 6 positions, respectively, making it a valuable multifunctional synthetic intermediate . The presence of these distinct substituents on the aromatic ring provides specific electronic properties and steric hindrance, which is advantageous for various metal-catalyzed cross-coupling reactions and for constructing more complex molecular architectures. As a research chemical, it serves as a key precursor in organic synthesis, agrochemical research, and pharmaceutical development, particularly in the synthesis of novel active ingredients. Related bromo- and chloro-substituted methoxybenzoic acid derivatives have demonstrated significant agricultural biological activities in research settings, including plant growth regulation and inhibitory effects against bacterial pathogens and fungi, suggesting potential applications in developing new crop protection agents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It should be handled by qualified professionals in a controlled laboratory environment. For specific storage and handling information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

3-bromo-2-chloro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQIUNNZLWZMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-methoxybenzoic acid typically involves the bromination and chlorination of 2-methoxybenzoic acid. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-2-chloro-6-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the synthesis of drug candidates and other medicinal compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions
3-Bromo-2-chloro-6-methoxybenzoic acid Not provided C₈H₆BrClO₃ ~265.49* Br (3), Cl (2), OCH₃ (6)
3-Bromo-6-chloro-2-methoxybenzoic acid 1823566-09-1 C₈H₆BrClO₃ 265.49 Br (3), Cl (6), OCH₃ (2)
2-Bromo-6-chloro-3-methoxybenzoic acid 2089651-19-2 C₈H₆BrClO₃ 265.49 Br (2), Cl (6), OCH₃ (3)
3-Bromo-2-methoxy-6-methylbenzoic acid 681467-88-9 C₉H₉BrO₃ 245.07 Br (3), OCH₃ (2), CH₃ (6)
3-Chloro-6-methoxy-2-methylbenzoic acid 23550-92-7 C₉H₉ClO₃ 200.62 Cl (3), OCH₃ (6), CH₃ (2)

*Molecular weight inferred from structural analogs .

Key Observations :

  • Positional Isomerism : Compounds with identical formulas (e.g., C₈H₆BrClO₃) but differing substituent positions (e.g., 3-Bromo-6-chloro-2-methoxy vs. 2-Bromo-6-chloro-3-methoxy) exhibit distinct reactivity and physical properties due to electronic and steric effects .
  • Functional Group Swaps : Replacing chlorine with a methyl group (e.g., 3-Bromo-2-methoxy-6-methylbenzoic acid) reduces molecular weight by ~20 g/mol and alters lipophilicity, impacting solubility and bioavailability .

Physicochemical Properties

Table 2: Physical and Hazardous Properties

Compound Name Boiling Point Melting Point Storage Conditions Hazard Statements (GHS)
3-Bromo-6-chloro-2-methoxybenzoic acid N/A N/A 4–8°C H315, H319, H335 (skin/eye/respiratory irritation)
4-Bromo-2-chloro-6-methylbenzoic acid N/A N/A Room temperature Non-hazardous
3-Bromo-2-methoxy-6-methylbenzoic acid N/A N/A Room temperature Not specified

Analysis :

  • Hazard Profile: The presence of halogens and methoxy groups correlates with increased hazards. For example, 3-Bromo-6-chloro-2-methoxybenzoic acid requires refrigeration (4–8°C) and carries warnings for irritation, whereas non-halogenated analogs like 4-Bromo-2-chloro-6-methylbenzoic acid are safer .
  • Stability : Methoxy groups may enhance oxidative stability compared to methyl groups, though direct comparisons are lacking in the evidence.

Biological Activity

3-Bromo-2-chloro-6-methoxybenzoic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H8_{8}BrClO2_{2}
  • Functional Groups : Contains bromine, chlorine, and methoxy substituents on a benzoic acid backbone.

The unique arrangement of these substituents imparts distinctive chemical properties that influence the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : In vitro assays demonstrate that this compound can significantly inhibit the proliferation of cancer cells. For instance, it has been reported to affect gastric cancer cell lines while exhibiting lower toxicity to non-cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of microbial growth
AnticancerReduced proliferation in cancer cells

Case Studies and Research Findings

  • Antimicrobial Studies : In a recent study, this compound was evaluated for its effectiveness against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Assays : A series of experiments involving gastric cancer cell lines showed that treatment with this compound led to apoptosis and cell cycle arrest at the G1 phase. The compound was found to downregulate key proteins involved in cell survival and proliferation, such as Bcl-2 and survivin .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other halogenated benzoic acids. A comparative analysis highlights differences in biological activity based on substitution patterns:

Compound NameMolecular FormulaKey Features
3-Bromo-2-fluoro-6-methoxybenzoic acidC10_{10}H8_{8}BrF1_{1}O2_{2}Different halogen substitution affects reactivity
6-Bromo-3-chloro-2-methoxybenzoic acidC10_{10}H8_{8}BrClO2_{2}Similar structure but different substitution pattern
This compound C10_{10}H8_{8}BrClO2_{2}Unique combination enhancing biological activity

This table illustrates how variations in halogen positioning can significantly impact the biological properties of benzoic acid derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-bromo-2-chloro-6-methoxybenzoic acid, and how can regioselectivity be controlled?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For example:

Methoxy Group Introduction : Start with 6-methoxybenzoic acid. Protect the carboxylic acid group as a methyl ester to prevent undesired reactivity during halogenation .

Halogenation : Use electrophilic aromatic substitution (EAS) with directing groups to control regioselectivity. The methoxy group (electron-donating) directs bromination/chlorination to the ortho/para positions. However, steric hindrance from substituents may influence final positioning .

Deprotection : Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .
Key Challenge : Competing directing effects of substituents require careful optimization of reaction conditions (temperature, catalysts).

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR distinguishes methoxy (~3.8–4.0 ppm), aromatic protons (split patterns reflect substituent positions), and carboxylic acid protons (broad, ~10–13 ppm).
    • 13^{13}C NMR confirms carbonyl (170–175 ppm) and halogen/methoxy-substituted carbons .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry. Software like SHELX refines structures using intensity data .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~265.45 g/mol) and isotopic patterns from Br/Cl .

Q. How can impurities be minimized during purification?

Methodological Answer:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Halogenated aromatic compounds often crystallize efficiently .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate closely related analogs (e.g., 3-bromo-5-methoxybenzoic acid) .
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization to identify byproducts early .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess reactivity. The electron-withdrawing Cl and Br substituents lower HOMO energy, reducing electrophilicity .
    • Optimize geometry using B3LYP/6-31G* basis sets. Compare bond lengths/angles with X-ray data to validate models .
  • Electrostatic Potential Maps : Visualize charge distribution to predict sites for nucleophilic/electrophilic attacks .
    Data Contradiction Note : DFT may overestimate steric effects compared to crystallographic data; iterative refinement is essential .

Q. What challenges arise in crystallographic analysis due to halogen substituents?

Methodological Answer:

  • Disorder in Crystal Lattices : Heavy atoms (Br, Cl) can cause electron density smearing. Mitigate by collecting high-resolution data (<1.0 Å) and using twin refinement in SHELXL .
  • Thermal Motion : Halogens exhibit higher thermal displacement parameters. Apply anisotropic refinement and check for overfitting .
  • Packing Effects : Bulky substituents may lead to unconventional space groups. Compare with analogs (e.g., 3-bromo-2,6-dimethoxybenzoic acid) to identify trends .

Q. How do substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Steric Effects : The 2-chloro and 6-methoxy groups hinder transmetallation at the 3-bromo position. Use bulky ligands (e.g., SPhos) to enhance selectivity .
  • Electronic Effects : Electron-withdrawing Cl activates the bromide for Pd-catalyzed coupling. Monitor via 19^{19}F NMR (if using fluorinated partners) .
  • Competing Pathways : Methoxy groups may undergo demethylation under harsh conditions. Optimize temperature (80–100°C) and base (K2_2CO3_3) .

Q. What strategies stabilize this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Protonation of the carboxylic acid increases solubility but risks decarboxylation. Use low-temperature (0–5°C) reactions with short exposure times .
  • Basic Conditions : Deprotonation forms a carboxylate, which may oxidize. Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .
  • Storage : Store at –20°C in amber vials to prevent photodegradation. Confirm stability via periodic HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-chloro-6-methoxybenzoic acid
Reactant of Route 2
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3-Bromo-2-chloro-6-methoxybenzoic acid

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